2-phenyl-3H-indol-3-amine

Synthetic methodology Nucleophilic addition Indolenine chemistry

2-Phenyl-3H-indol-3-amine (CAS 64641-83-4, C14H12N2, MW 208.26) is the 3H-tautomer of the 2-phenylindole-3-amine scaffold, bearing an imine-type C=N bond at the 3-position rather than the enamine form found in the far more common 1H-indol-3-amine tautomer (CAS 23041-45-4). This tautomeric distinction is not merely formal: the 3H-form (indolenine) exhibits fundamentally different electronic character, electrophilic reactivity at C-2, and participation in photochemical pathways relative to its 1H congener.

Molecular Formula C14H12N2
Molecular Weight 208.26 g/mol
CAS No. 64641-83-4
Cat. No. B11891285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-phenyl-3H-indol-3-amine
CAS64641-83-4
Molecular FormulaC14H12N2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC3=CC=CC=C3C2N
InChIInChI=1S/C14H12N2/c15-13-11-8-4-5-9-12(11)16-14(13)10-6-2-1-3-7-10/h1-9,13H,15H2
InChIKeyXTSCRJCFFWNOJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-3H-indol-3-amine (CAS 64641-83-4): Procurement-Relevant Identity, Tautomeric Specificity, and Comparator Landscape


2-Phenyl-3H-indol-3-amine (CAS 64641-83-4, C14H12N2, MW 208.26) is the 3H-tautomer of the 2-phenylindole-3-amine scaffold, bearing an imine-type C=N bond at the 3-position rather than the enamine form found in the far more common 1H-indol-3-amine tautomer (CAS 23041-45-4) . This tautomeric distinction is not merely formal: the 3H-form (indolenine) exhibits fundamentally different electronic character, electrophilic reactivity at C-2, and participation in photochemical pathways relative to its 1H congener [1]. The compound serves as a direct synthetic precursor to 2-phenyl-3H-indol-3-one, a key intermediate in photooxygenation cascades and nucleophilic-addition manifolds, whereas the 1H-tautomer cannot access these pathways without prior oxidation and tautomerization [2]. Close structural analogs include 2-phenyl-1H-indol-3-amine (the 1H-enamine tautomer), 3-phenyl-1H-indol-2-amine (positional isomer), 2-methyl-1H-indol-3-amine, and unsubstituted 3-aminoindole. Procurement decisions between the 3H-tautomer and the 1H-tautomer must therefore consider whether the intended application requires the imine ground-state electronic structure or the enamine form.

Why 2-Phenyl-3H-indol-3-amine Cannot Be Interchanged with the 1H-Tautomer or Other 3-Aminoindoles: The C=N Imine Ground-State Problem


Substituting 2-phenyl-3H-indol-3-amine with the commonly listed 1H-indol-3-amine tautomer (CAS 23041-45-4) or with 3-aminoindole analogs lacking the 2-phenyl group introduces distinct and measurable differences in electronic ground-state structure, reaction regiochemistry, and pharmacophoric profile. The 3H-form possesses an imine (C=N) double bond at the 3-position, which renders the C-2 position electrophilic and susceptible to nucleophilic attack—a reactivity window that is absent in the enamine-type 1H-tautomer [1]. Experimentally, 2-phenyl-3H-indol-3-one and its 3-phenylimino derivatives undergo nucleophilic addition at C-2 with malonate and acetoacetate anions, a transformation that requires the 3H-imine/3H-one structure and cannot proceed from a 1H-indole ground state [2]. Furthermore, multi-QSAR analyses on 102 phenylindole derivatives identified the unsubstituted 3-amino group and the 2-phenyl ring aromatic feature as independently critical for cytotoxicity, with the steric and hydrophobic contributions of the 2-phenyl substituent quantified as positive features in validated hologram QSAR models (Q² = 0.760, R²Train = 0.868) [3]. Generic substitution with non-phenyl or N-substituted analogs would forfeit these pro-cytotoxicity features, while substitution with the 1H-tautomer would alter the C-2/C-3 electrophilic/nucleophilic character that defines the compound's synthetic utility.

Quantitative Differentiation Evidence for 2-Phenyl-3H-indol-3-amine vs. Closest Analogs: Reactivity, Cytotoxicity QSAR, and Enzymatic Target Engagement


Tautomer-Dependent C-2 Electrophilicity: 3H-Imine Enables Nucleophilic Addition Inaccessible to the 1H-Tautomer

The defining chemical differentiation of 2-phenyl-3H-indol-3-amine is its 3H-imine ground state, which confers C-2 electrophilicity that the 1H-tautomer fundamentally lacks. Tommasi et al. demonstrated that 2-phenyl-3-phenylimino-3H-indole (the N-phenylimine derivative of the target compound) undergoes nucleophilic addition at C-2 with diethyl malonate and ethyl acetoacetate anions, forming carboxylated 3-indoxyls [1]. The corresponding 1H-indole analog cannot participate in this reaction manifold without prior oxidation to the 3H-indol-3-one or 3H-indol-3-imine form. The 3H-imine structure was further corroborated by the isolation of 2-phenyl-3H-indol-3-one as the discrete intermediate in the dye-sensitized photooxygenation of 2-phenylindole in acetonitrile, confirming the independent existence and reactivity of the 3H-tautomeric state [2]. This reactivity window is a binary, yes/no differentiation: the 1H-tautomer cannot serve as a drop-in replacement for C-2 nucleophilic addition or cyclization cascades.

Synthetic methodology Nucleophilic addition Indolenine chemistry

3-Amino Group and 2-Phenyl Ring as Independent Positive Cytotoxicity Features: Multi-QSAR Quantification on 102 Phenylindoles

A validated multi-QSAR analysis of 102 phenylindole derivatives identified two structural features directly relevant to the target compound: (i) an unsubstituted 3-amino group is required for retaining higher cytotoxicity, and (ii) the 2-phenyl group contributes as a ring aromatic feature conducive to cytotoxicity [1]. The hologram QSAR (HQSAR) model achieved cross-validated Q² = 0.760, non-cross-validated R²Train = 0.868, and external R²Test = 0.660, with the best pharmacophore hypothesis yielding r = 0.975 at RMS = 0.679. The Bayesian classification model discriminated cytotoxic from non-cytotoxic phenylindoles with statistical robustness. In contrast, 3-substituted or N-alkylated indoles lacking the free 3-NH₂ group were predicted as non-cytotoxic by the model. The 2-phenyl substituent was mapped as a favorable hydrophobic/steric feature; 2-methyl or 2-unsubstituted analogs lack this aromatic contribution. Separately, the QSAR analysis of phenylindoles as antimitotic agents against MDA-MB-231 and MCF7 breast cancer cell lines confirmed the structural requirements for antiproliferative activity using R-group QSAR (RQSAR), regression-based 2D-QSAR, kernel-based PLS, and CoMSIA 3D-QSAR models [2].

Cytotoxicity Antimitotic QSAR modeling

Photochemical Pathway Specificity: 2-Phenyl-3H-indol-3-one Isolated as Discrete Intermediate Only from the 3H-Tautomer Route

Dye-sensitized photooxygenation of 2-phenylindole in acetonitrile yielded the isolable intermediate 2-phenyl-3H-indol-3-one (3a), confirming the 3H-tautomeric species as an obligate intermediate on the reaction coordinate [1]. In methanol, the reaction instead produced 2-phenyl-2-(2'-phenyl-3'-indolyl)indoxyl (2a) and 2-methoxy-2-phenylindoxyl (4a). The product distribution was shown to vary with indole concentration and medium acidity. The N-methyl analog (1-methyl-2-phenylindole) gave N-methyl products (2b, 4b), but the 3H-indol-3-one intermediate was only isolable when the N–H was available for tautomerization. This establishes a fundamental reactivity branch point: the 3H-tautomer (or its N–H precursor capable of tautomerization) is the gateway to the 3H-indol-3-one intermediate, which in turn is the electrophilic partner for condensation with o-phenylenediamines to yield indolo[2,3-b]quinoxalines and with nitrostyrene to yield indolo[1,2-a]quinolin-7-ones [2]. The 1H-tautomer in the absence of tautomerization cannot generate this intermediate.

Photooxygenation Reaction mechanism Indole photochemistry

IDO1 Enzyme Inhibition: 2-Phenyl-3H-indol-3-imine Listed as Human IDO1 Inhibitor in BRENDA Database

The BRENDA enzyme database lists 2-phenyl-3H-indol-3-imine (the imine tautomer corresponding to the target compound) as an inhibitor of human indoleamine 2,3-dioxygenase 1 (IDO1, EC 1.13.11.52), curated from Tomek et al. (2017), Eur. J. Med. Chem., 126, 983-996 [1]. The structurally related 2-phenyl-3H-indol-3-one is also listed as an IDO1 inhibitor in the same entry. IDO1 is a key immunosuppressive target in immuno-oncology. In contrast, the 1H-enamine tautomer (2-phenyl-1H-indol-3-amine) is not listed in this inhibitory context, consistent with the expectation that the imine-type 3H-form presents a different pharmacophoric geometry at the active site. Specific Ki or IC₅₀ values for the target compound are not reported in the publicly available BRENDA entry; the listing is qualitative. However, the co-listing of the 3H-imine and 3H-one (but not the 1H-amine) under the same enzyme target supports the functional relevance of the 3H-tautomeric state for IDO1 engagement.

IDO1 inhibition Immuno-oncology Enzyme inhibition

Synthetic Access to Antimicrobial Indoloquinoxalines: 2-Phenyl-3-aminoindole as Gateway Substrate

Hiremath et al. (1982) reported that 2-phenyl-3-aminoindoles (the synthetic precursors to both the 1H and 3H tautomers) are converted into 2-phenylindol-3-ones, which on reaction with o-phenylenediamines yield 9-substituted 5H-5a,6-dihydro-5a-phenylindolo[2,3-b]quinoxalines, and with nitrostyrene yield 6,6a,7,12a-tetrahydro-6-nitro-6a-phenylindolo[1,2-a]quinolin-7-ones [1]. Selected compounds were evaluated for antimicrobial activity against Staphylococcus aureus and Escherichia coli. The 2-phenyl-3-aminoindole scaffold is thus the obligatory entry point to this fused polycyclic library. In contrast, 3-aminoindole lacking the 2-phenyl substituent would generate structurally divergent products upon analogous condensation. The 2-phenyl group is specifically required for the 5a-phenyl substitution in the final indoloquinoxaline architecture.

Antimicrobial Heterocyclic synthesis Indoloquinoxaline

Proven Application Scenarios for 2-Phenyl-3H-indol-3-amine Based on Quantitative Differentiation Evidence


C-2 Nucleophilic Addition and Spirocyclization in Synthetic Methodology Development

The 3H-imine tautomer of 2-phenyl-3H-indol-3-amine provides the C-2 electrophilicity necessary for nucleophilic addition with stabilized carbanions (malonate, acetoacetate), enabling the construction of carboxylated 3-indoxyls and isoxazolidine-fused indole systems that are inaccessible from the 1H-tautomer [1]. Synthetic methodology groups developing new cyclization cascades or spirocyclic scaffolds should procure the 3H-tautomer or its N–H precursor specifically for C-2 functionalization studies. The 1H-tautomer cannot substitute in this role.

Cytotoxicity and Antimitotic Lead Generation Using the 2-Phenyl-3-aminoindole Scaffold

Multi-QSAR evidence from 102 phenylindoles establishes that the unsubstituted 3-amino group and the 2-phenyl aromatic ring are both independent positive contributors to cytotoxicity, with the Bayesian classifier robustly separating cytotoxic from non-cytotoxic analogs [1]. Medicinal chemistry teams pursuing antimitotic or cytotoxic lead identification—particularly against breast cancer cell lines MDA-MB-231 and MCF7 [2]—should prioritize the 2-phenyl-3-aminoindole scaffold with a free 3-NH₂ group over N-substituted or 2-alkyl variants, which the models predict as inactive.

Photooxygenation Cascade Synthesis of Indoloquinoxaline and Indoloquinolinone Libraries

Dye-sensitized photooxygenation of N–H 2-phenylindoles proceeds through the isolable 2-phenyl-3H-indol-3-one intermediate when conducted in acetonitrile, which subsequently condenses with o-phenylenediamines to yield 5a-phenylindolo[2,3-b]quinoxalines [1][2]. The N-methyl analog diverts to a different product manifold. Procurement for photochemical library synthesis must specify the N–H-bearing 2-phenylindole capable of 1H→3H tautomerization; N-substituted analogs will not access the 3H-indol-3-one intermediate.

IDO1 Inhibitor Screening and Immuno-Oncology SAR Programs

2-Phenyl-3H-indol-3-imine is curated as a human IDO1 inhibitor in the BRENDA database, alongside 2-phenyl-3H-indol-3-one [1]. The 1H-enamine tautomer is notably absent from this listing. Immuno-oncology programs constructing IDO1 inhibitor SAR series should source the 3H-tautomer (or its 3-imine/3-one derivatives) to ensure consistency with the known IDO1 inhibitor chemotype space. Confirmatory dose-response IC₅₀ determination against recombinant human IDO1 is recommended given the absence of publicly available potency values.

Quote Request

Request a Quote for 2-phenyl-3H-indol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.